molecular formula C18H17N3O2S B2772923 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide CAS No. 898451-24-6

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide

Cat. No.: B2772923
CAS No.: 898451-24-6
M. Wt: 339.41
InChI Key: YMKDGQCNNNBQCF-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide (CAS 898434-71-4) is a synthetic organic compound with the molecular formula C 18 H 17 N 3 O 2 S and a molecular weight of 339.41 g/mol. This molecule features the imperative 1,3,4-oxadiazole scaffold, a five-membered heterocyclic ring known for its significant thermal stability and diverse biological activities . The compound is provided for research purposes to investigate the pharmacological potential of 1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents . Researchers can utilize this compound to explore its potential antiproliferative effects and its mechanism of action against various cancer cell lines. Conjugates of 1,3,4-oxadiazole have demonstrated promising activity by selectively interacting with key biological targets such as nucleic acids, enzymes, and globular proteins . Specific mechanisms under investigation for similar compounds include the inhibition of critical cancer-related enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase, all of which contribute to halting cancer cell proliferation . This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use. All statements regarding the performance or suitability of this product are made without guarantee.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-7-8-12(2)15(9-11)17-20-21-18(23-17)19-16(22)13-5-4-6-14(10-13)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKDGQCNNNBQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the dimethylphenyl and methylsulfanylbenzamide groups. One common method involves the reaction of 2,5-dimethylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with an appropriate acid chloride to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds containing the oxadiazole moiety exhibit anticancer properties. N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide has been investigated for its ability to induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of oxadiazoles can inhibit cell proliferation and promote programmed cell death through caspase activation pathways .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows for interaction with bacterial membranes, leading to disruption and cell death. In vitro studies have reported significant inhibition of bacterial growth at low concentrations .

Biochemical Applications

  • Enzyme Inhibition
    • This compound has been studied as a potential inhibitor of specific enzymes involved in disease pathways. For example, it has shown promise in inhibiting phosphodiesterases (PDEs), which play a critical role in cellular signaling and are implicated in various diseases including cancer and neurodegenerative disorders .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may have neuroprotective effects by modulating apoptotic pathways in neuronal cells. It has been observed to reduce oxidative stress and inflammation in models of neurodegeneration .

Material Science Applications

  • Polymer Chemistry
    • The unique chemical structure of this compound makes it suitable for incorporation into polymers to enhance their thermal stability and mechanical properties. Research is ongoing to explore its use as a functional additive in polymer formulations .

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation
AntimicrobialEffective against various bacterial strains; low MIC values reported
Enzyme InhibitionInhibits phosphodiesterases; potential therapeutic applications
NeuroprotectiveReduces oxidative stress; modulates apoptotic pathways

Table 2: Case Studies on Anticancer Activity

Study ReferenceCell Line TestedConcentration (µM)Result
MCF-7 (Breast Cancer)1050% inhibition of growth
HeLa (Cervical Cancer)15Induction of apoptosis observed
A549 (Lung Cancer)20Significant reduction in viability

Mechanism of Action

The mechanism by which N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in cancer therapy, the compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting angiogenesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and compounds with similar structural motifs, such as:

  • N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
  • N-2,5-Dimethylphenylthioureido acid derivatives

Uniqueness

What sets N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide apart is its specific substitution pattern and the presence of both the oxadiazole and methylsulfanylbenzamide groups, which contribute to its unique chemical and biological properties .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities supported by research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring and a methylsulfanyl group attached to a benzamide structure. Its molecular formula is C19H19N3O2C_{19}H_{19}N_{3}O_{2}, with a molecular weight of approximately 321.4 g/mol. The oxadiazole moiety contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Attachment of Functional Groups : The methylsulfanyl and dimethylphenyl groups are introduced via nucleophilic substitution reactions.

Biological Activities

Research has shown that this compound exhibits various biological activities:

Antifungal Activity

A study highlighted its antifungal properties against several fungal strains. The compound demonstrated significant inhibitory effects against Sclerotinia sclerotiorum, with inhibition rates reaching up to 86.1%, surpassing the control drug quinoxyfen (77.8%) . The effective concentration (EC50) for this activity was reported at 6.67 mg/L, indicating strong antifungal potential.

CompoundInhibition Rate (%)EC50 (mg/L)
This compound86.16.67
Quinoxyfen77.814.19

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Research involving non-nucleoside inhibitors against dengue virus polymerase indicated that oxadiazole derivatives could exhibit submicromolar activity against all four dengue virus serotypes . This suggests a promising avenue for further exploration in antiviral drug development.

The mechanism of action for this compound involves interaction with specific biological targets within cells. It is hypothesized that the oxadiazole ring may play a critical role in binding to these targets, leading to inhibition of key enzymatic processes essential for pathogen survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzene ring significantly influence biological activity. For instance, substituents such as electron-withdrawing groups enhance antifungal efficacy . This insight is crucial for designing more potent derivatives.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Dengue Virus Inhibition : A series of oxadiazole derivatives were tested against dengue virus clinical isolates, demonstrating substantial antiviral effects .
  • Fungal Pathogen Control : Compounds structurally related to this compound have been utilized in agricultural applications to manage fungal diseases effectively .

Q & A

Q. What are the established synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide?

The synthesis involves:

  • Cyclization : Formation of the oxadiazole ring from a hydrazide intermediate using cyanogen bromide or similar reagents.
  • Coupling : Reacting 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine with 3-(methylsulfanyl)benzoyl chloride in dry THF with sodium hydride as a base .
  • Purification : Column chromatography and recrystallization (e.g., using ethanol/water mixtures). Characterization via ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (m/z ~380–400 [M+H]⁺) confirms structure and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Assigns proton environments (e.g., methylsulfanyl at δ 2.5 ppm) and confirms regiochemistry of the oxadiazole ring.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈N₃O₂S₂).
  • HPLC : Monitors purity (>95% using C18 columns, 12–14 min retention time under acetonitrile/water gradients) .
  • Infrared spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Strategies include:

  • Solvent selection : Use anhydrous THF or DMF to enhance coupling efficiency.
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
  • Catalyst screening : Test bases like NaH or K₂CO₃ for improved reactivity.
  • Reaction monitoring : Thin-layer chromatography (TLC) with UV detection to track intermediate formation .

Q. What in silico methods are employed to predict biological targets and mechanisms of action?

Computational approaches:

  • Molecular docking : Predict binding to enzymes (e.g., cyclooxygenase-2 or kinases) via AutoDock Vina, with binding energies ≤ -8 kcal/mol indicating strong affinity.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR modeling : Relate substituent effects (e.g., methylsulfanyl vs. nitro groups) to anticancer activity (IC₅₀ values) .

Q. How can structural modifications enhance biological activity?

Structure-activity relationship (SAR) insights:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzamide ring improves antimicrobial activity.
  • Oxadiazole modification : Replacing methylsulfanyl with sulfonamide groups enhances solubility and enzyme inhibition. Example data from analogous compounds:
Substituent (R)Biological Activity (IC₅₀, μM)Reference
4-Fluorophenyl12.5 (Anticancer)
4-Chlorophenyl8.7 (Antimicrobial)
3-Nitrophenyl5.2 (COX-2 inhibition)

Q. How to address discrepancies in reported biological activities across studies?

Discrepancies may arise from:

  • Assay conditions : Varying pH, incubation time, or cell lines (e.g., HeLa vs. MCF-7).
  • Structural analogs : Compare activities of derivatives (e.g., 2,5-dimethylphenyl vs. 4-chlorophenyl in oxadiazole rings) . Mitigation: Standardize protocols (e.g., MTT assays at 48 h) and validate with orthogonal assays (e.g., Western blotting for apoptosis markers).

Q. What strategies improve the compound’s stability and bioavailability?

  • Formulation : Use cyclodextrin inclusion complexes to enhance aqueous solubility (e.g., β-cyclodextrin increases solubility by 10-fold).
  • Prodrug design : Convert methylsulfanyl to sulfoxide via controlled oxidation for sustained release.
  • Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis (stability >6 months) .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others emphasize antimicrobial effects?

  • Target specificity : The compound may inhibit both topoisomerase II (anticancer) and bacterial enoyl-ACP reductase (antimicrobial).
  • Concentration-dependent effects : Anticancer activity (IC₅₀ ~10 μM) vs. antimicrobial effects (MIC ~25 μM) . Resolution: Conduct dose-response assays across multiple cell types and pathogens.

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventDry THF+25%
BaseNaH+15%
Temperature0–5°C (coupling step)+10%
PurificationEthanol recrystallizationPurity >98%

Q. Table 2: Biological Activity of Analogous Compounds

Compound IDSubstituentActivity (IC₅₀, μM)Reference
54 ()4-Fluorobenzamide12.5 (Anticancer)
55 ()3-Fluorobenzamide14.8 (Anticancer)
14 ()5,6,7,8-Tetrahydro9.2 (Enzyme inhibition)

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